![molecular formula C10H13ClN2O B1383330 3-Amino-4,6-dimethylindolin-2-one hydrochloride CAS No. 1706428-47-8](/img/structure/B1383330.png)
3-Amino-4,6-dimethylindolin-2-one hydrochloride
Overview
Description
Scientific Research Applications
3-Amino-4,6-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride: , also known as 3-Amino-4,6-dimethylindolin-2-one hydrochloride or 3-amino-4,6-dimethyl-1,3-dihydroindol-2-one;hydrochloride, is a compound with several potential applications in scientific research. Below is a comprehensive analysis focusing on unique applications across different fields:
Cancer Treatment
This compound has shown promise in cancer treatment. It is used as an intermediate in the synthesis of Lenalidomide , which is utilized for treating myelodysplastic syndrome associated with a deletion on chromosome 5 (del(5q)-MDS) .
Anti-HIV Activity
Indole derivatives, including this compound, have been studied for their potential anti-HIV activity. Molecular docking studies suggest that they could inhibit HIV-1 replication in acutely infected cells .
Pharmaceutical Intermediate
It serves as an intermediate in pharmaceutical synthesis. Oxindole derivatives, which include this compound, are used to produce various medicinal agents .
Biological Research
Indole derivatives are known for their biological significance. They are used in research related to various types of disorders and microbial activities .
Proteomics Research
This compound is available for purchase as a product for proteomics research, indicating its use in the study of proteins and their functions .
Analytical Chemistry
It is used in analytical chemistry for testing and quality control purposes in pharmaceuticals .
Controlled Environment and Cleanroom Solutions
The compound finds application in controlled environment and cleanroom solutions, likely due to its stability and reactivity under specific conditions .
Synthesis of Biologically Active Compounds
It is involved in the synthesis of biologically active compounds that show various vital properties for treating different human disorders .
Each of these applications demonstrates the versatility and importance of 3-Amino-4,6-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride in scientific research and development.
Lenalidomide = 98 HPLC 191732-72-6 - MilliporeSigma 59-48-3 | CAS数据库 - ChemicalBook A brief review of the biological potential of indole derivatives 3-Amino-4,6-dimethyl-1,3-dihydro-2H-indol-2-one - SCBT 3-Amino-4,6-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride Applications & Protocols Life Science Research Solutions Synthesis of indole derivatives as prevalent moieties present in …
Future Directions
properties
IUPAC Name |
3-amino-4,6-dimethyl-1,3-dihydroindol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-5-3-6(2)8-7(4-5)12-10(13)9(8)11;/h3-4,9H,11H2,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLDFMOTWDAUTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(C(=O)NC2=C1)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4,6-dimethylindolin-2-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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